Product packaging for L-Leucylglycyl-L-leucylglycine(Cat. No.:CAS No. 57358-86-8)

L-Leucylglycyl-L-leucylglycine

Cat. No.: B15466083
CAS No.: 57358-86-8
M. Wt: 358.43 g/mol
InChI Key: FOCJQTHXMKPBRG-RYUDHWBXSA-N
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Description

Significance of Oligopeptides in Biological Systems

Oligopeptides, short chains of amino acids typically comprising two to twenty residues, are fundamental to a vast array of biological processes. nih.gov They serve as hormones, neurotransmitters, and signaling molecules, regulating cellular communication and physiological functions. nih.gov Their relatively small size allows for rapid synthesis and degradation, making them ideal for dynamic biological responses. nih.gov Within the immune system, oligopeptides can act as antigens, triggering immune responses, and are crucial for the body's defense mechanisms. nih.gov

Contextualizing L-Leucylglycyl-L-leucylglycine within Tetrapeptide Research

Tetrapeptides, oligopeptides containing four amino acid residues, are a significant area of research due to their diverse biological activities. For instance, the tetrapeptide Tuftsin stimulates the phagocytic activity of white blood cells. This compound, with its alternating hydrophobic (leucine) and simple (glycine) residues, presents an interesting case for studying peptide structure and function. The sequence Gly-X-Gly-Gly, where X can be an amino acid like leucine (B10760876), is a recurring motif in the protein elastin, suggesting a potential role in protein elasticity. rsc.org

Historical Perspectives on Leucine- and Glycine-Containing Peptide Studies

The study of peptides has a rich history, with glycine (B1666218) and leucine being among the first amino acids discovered in the early 19th century. A pivotal moment in peptide chemistry was the synthesis of the first dipeptide, glycylglycine, which laid the groundwork for understanding the peptide bond. Research into peptides containing leucine and glycine has been ongoing, with studies on the enzymatic hydrolysis of L-leucylglycine dating back to the mid-20th century, providing early insights into peptide metabolism. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30N4O5 B15466083 L-Leucylglycyl-L-leucylglycine CAS No. 57358-86-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57358-86-8

Molecular Formula

C16H30N4O5

Molecular Weight

358.43 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C16H30N4O5/c1-9(2)5-11(17)15(24)18-7-13(21)20-12(6-10(3)4)16(25)19-8-14(22)23/h9-12H,5-8,17H2,1-4H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)/t11-,12-/m0/s1

InChI Key

FOCJQTHXMKPBRG-RYUDHWBXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)O)N

Origin of Product

United States

Structural Elucidation and Conformational Analysis of L Leucylglycyl L Leucylglycine

Spectroscopic Characterization Techniques in Peptide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics of L-Leucylglycyl-L-leucylglycine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of peptides in solution. escholarship.org By analyzing various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can gain insights into the time-averaged conformations and internal motions of this compound.

The conformational space sampled by peptides can be investigated through both NMR experiments and molecular dynamics (MD) simulations. escholarship.org These complementary approaches provide a detailed picture of the peptide's dynamic behavior. escholarship.org For instance, the analysis of chemical shift differences can reveal the presence of multiple exchanging conformations in solution.

Mass Spectrometry (MS) Applications in Structural Verification and Purity Assessment

Mass spectrometry (MS) is a cornerstone technique for the characterization of peptides, primarily used to verify the primary structure and assess the purity of a sample. nih.gov For this compound, MS provides a precise determination of its molecular weight, confirming the correct sequence of amino acids.

High-resolution mass spectrometry can yield mass measurements with high accuracy, typically within a few parts per million (ppm), which is crucial for distinguishing between peptides with very similar masses. nih.gov Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. In this method, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The pattern of fragmentation allows for the unambiguous determination of the amino acid sequence. This technique is also invaluable for identifying any potential modifications or impurities present in the sample.

Technique Application for this compound
High-Resolution Mass SpectrometryPrecise molecular weight determination and confirmation of elemental composition.
Tandem Mass Spectrometry (MS/MS)Verification of the amino acid sequence (Leu-Gly-Leu-Gly) and identification of potential impurities.

Vibrational Spectroscopy (FT-IR, Raman) for Peptide Secondary Structure

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a sensitive probe of the secondary structure of peptides. gre.ac.uk These techniques measure the vibrational frequencies of the molecule's chemical bonds. The amide I (primarily C=O stretching) and amide III (a combination of N-H bending and C-N stretching) bands are particularly informative for discerning different secondary structural elements such as α-helices, β-sheets, and random coils.

In FT-IR spectroscopy, the position of the amide I band is a key indicator of secondary structure. For example, β-sheet structures typically exhibit a strong absorption band in the range of 1620-1640 cm⁻¹, while α-helices absorb around 1650-1660 cm⁻¹. Raman spectroscopy provides complementary information and is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. The analysis of these vibrational modes in this compound can reveal the predominant secondary structural motifs it adopts in different environments. spectroscopyonline.com

Vibrational Mode Typical Frequency Range (cm⁻¹) Structural Information
Amide I (C=O stretch)1600 - 1700Sensitive to secondary structure (β-sheet, α-helix, random coil).
Amide III (N-H bend, C-N stretch)1200 - 1300Complements Amide I in secondary structure analysis.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state at atomic resolution. gre.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For this compound, a successful crystallographic study would provide precise coordinates of each atom, revealing detailed information about its bond lengths, bond angles, and torsion angles.

Conformational Dynamics and Preferred States of this compound

Understanding the conformational dynamics and the preferred states of a peptide is essential for comprehending its biological activity and physical properties. This compound, despite its small size, can adopt a range of conformations in solution.

Backbone Conformational Preferences

The backbone of a peptide is a series of repeating units, and its conformation is largely defined by the rotational angles around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of each amino acid residue. The conformational preferences of the amino acid residues in a peptide are influenced by both local interactions within the residue and interactions with neighboring residues. nih.gov

Side-Chain Rotameric States and Their Influence

The χ1 angle of leucine (B10760876) typically populates three main rotameric states: gauche(+), trans, and gauche(-). The relative populations of these states are not equal and are influenced by steric hindrance with the peptide backbone and neighboring residues. For many peptides and proteins, the trans and gauche(-) conformations are often more populated than the gauche(+) state due to reduced steric clashing.

Furthermore, NMR studies on peptides containing leucine have shown that the side chains are often in a state of fast exchange between two or three of these possible rotameric states. nih.gov This dynamic nature of the leucine side chains means that this compound does not possess a single, rigid side-chain orientation but rather a collection of rapidly interconverting conformers. The presence of the adjacent glycine (B1666218) residues, with their minimal side chains (a single hydrogen atom), provides more conformational freedom for the bulky leucine side chains compared to sequences with more sterically demanding neighbors.

The specific rotameric states of the two leucine residues in this compound will dictate the hydrophobic surface of the molecule, which is crucial for potential intermolecular interactions and aggregation behavior. Computational studies on tripeptides have demonstrated that the identity of neighboring amino acids significantly impacts the probability of a particular rotameric state, suggesting that the glycine residues in this tetrapeptide play a key role in defining the conformational landscape of the leucine side chains. hmdb.ca

Table 1: Common Rotameric States for Leucine Side Chains

Dihedral AngleRotameric StateTypical Angle (χ1)
Cα-Cβgauche(+)~60°
trans~180°
gauche(-)~-60°

Influence of Solvent Environment on this compound Conformation

The surrounding solvent is a paramount factor in determining the conformational preferences of peptides like this compound. The interplay between the peptide and solvent molecules can stabilize certain conformations while destabilizing others, leading to significant structural shifts. rsc.org

In aqueous solutions, the hydrophobic side chains of the leucine residues will tend to minimize their contact with water molecules. This hydrophobic effect can drive the peptide to adopt a more compact or folded conformation where the leucine side chains are sequestered in the interior of the molecule. Conversely, the polar peptide bonds of the backbone will preferentially interact with water molecules through hydrogen bonding. Studies on glycine-containing peptides have shown that in water, the conformational equilibrium is often shifted towards extended structures where intramolecular hydrogen bonds are replaced by intermolecular hydrogen bonds with water molecules. researchgate.net Therefore, in an aqueous environment, this compound is likely to exist as an ensemble of relatively flexible, extended structures, possibly with transient folded states.

In contrast, in non-polar or less polar organic solvents, the energetic penalty for exposing the hydrophobic leucine side chains is diminished. In such environments, the peptide may be more inclined to form intramolecular hydrogen bonds, leading to more defined secondary structures like β-turns or helical folds. For instance, computational studies on a model peptide have shown a preference for a helical conformation in chloroform, while a mixture of β-hairpin and other structures was observed in dimethyl sulfoxide (B87167) (DMSO) and methanol. rsc.org This highlights the chameleon-like nature of such peptides, adapting their conformation to the polarity of their surroundings. The conformation of this compound in a lipid bilayer, a highly anisotropic environment, would be expected to differ significantly from its solution structure, likely adopting a more rigid and defined conformation. nih.gov

Table 2: General Influence of Solvent Polarity on Peptide Conformation

Solvent TypePredominant InteractionsLikely Conformation for this compound
Polar (e.g., Water)Peptide-Water H-bonds, Hydrophobic effectFlexible, extended coil, possible transient collapsed structures
Non-polar (e.g., Chloroform)Intramolecular H-bondsMore ordered, folded structures (e.g., β-turns, helices)
Amphipathic (e.g., Lipid Bilayer)Hydrophobic and electrostatic interactionsRigid, well-defined conformation

Structural Homologies and Differences with Related Oligopeptides

The conformational properties of this compound can be further understood by comparing it to other oligopeptides.

Homologies with (Pro-Leu-Gly)n and (Leu-Pro-Gly)n: Studies on repeating tripeptide sequences like (Pro-Leu-Gly)n and (Leu-Pro-Gly)n have shown that these peptides can form ordered, triple-helical structures in the solid state and in certain solvents. nih.gov While this compound lacks the conformationally constrained proline residue, the presence of alternating flexible and bulky residues suggests a propensity for some degree of ordered structure under specific conditions. However, a decapeptide with a similar sequence, (Pro-Leu-Gly)10, was found to be largely unordered, indicating that chain length and the specific sequence are critical for the formation of stable, ordered structures. nih.gov

Comparison with Gly-Leu Dipeptides and Longer Homologues: The fundamental Gly-Leu unit promotes a degree of flexibility. In longer repeating sequences of (Gly-Leu)n, the potential for cooperative interactions increases, which could lead to the formation of more defined secondary structures, such as β-sheets, driven by intermolecular hydrogen bonding between peptide backbones. The tetrapeptide this compound can be considered a building block for such longer polymers. Transcriptome analysis of intestinal epithelial cells has shown that the dipeptide Gly-Leu can have distinct biological effects compared to glycine alone, suggesting that even short peptides have unique interaction profiles. agriculturejournals.cz

Differences from Peptides with Charged Residues: In contrast to peptides containing charged residues like lysine (B10760008) or glutamic acid, this compound is a neutral peptide at physiological pH. This absence of strong electrostatic interactions means that its conformational landscape is primarily governed by weaker van der Waals forces, the hydrophobic effect, and hydrogen bonding. Peptides composed of leucine and lysine, for example, exhibit conformations that are heavily influenced by both amphipathicity and electrostatic interactions, leading to distinct membrane-binding and lytic properties. nih.gov

Enzymatic Interactions and Biotransformation of L Leucylglycyl L Leucylglycine

Peptidase and Aminopeptidase (B13392206) Substrate Specificity Studies with L-Leucylglycyl-L-leucylglycine

The susceptibility of this compound to enzymatic hydrolysis is primarily dictated by the specificity of peptidases and aminopeptidases for its constituent amino acids and peptide bonds. Leucine (B10760876) aminopeptidases (LAPs) are a class of exopeptidases that show a strong preference for cleaving N-terminal leucine residues from peptides and proteins. wikipedia.orgnih.gov Given the structure of this compound, with an N-terminal leucine, it is a potential substrate for LAPs. wikipedia.org These enzymes are metallopeptidases that are crucial in cellular maintenance through the turnover of peptides. nih.gov

Studies on dipeptides containing leucine and glycine (B1666218) have shown that they are hydrolyzed by enzymes present in the rat jejunum. nih.gov For instance, leucylglycine is readily hydrolyzed, and this process is influenced by pH. nih.gov The hydrolysis of such peptides is a key step in their absorption and metabolism. nih.gov Research on human serum has also investigated the hydrolysis of L-leucylglycine as a measure of leucine aminopeptidase activity. nih.govnih.gov While direct studies on the substrate specificity of various peptidases for the tetrapeptide this compound are limited, the known specificity of enzymes for smaller, related peptides provides a basis for understanding its likely enzymatic interactions.

Kinetic Parameters of this compound Hydrolysis by Specific Enzymes

Detailed kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the enzymatic hydrolysis of this compound are not extensively documented in publicly available literature. However, kinetic data for the degradation of its constituent dipeptides, glycyl-L-leucine and L-leucyl-glycine, have been studied under specific conditions. For example, in subcritical water, the degradation of these dipeptides follows first-order kinetics. nih.govtandfonline.com

Kinetic constants (Km and kcat) have been determined for leucine aminopeptidase from various sources with different substrates. nih.gov While these studies provide insight into the enzyme's efficiency, specific values for this compound are not provided. The table below illustrates the lack of specific data for the tetrapeptide and provides context with related dipeptides.

Interactive Data Table: Kinetic Parameters of Related Dipeptide Degradation

SubstrateConditionRate Constant (k)Reference
Glycyl-L-leucineSubcritical Water (200-240 °C)Follows first-order kinetics nih.gov
L-leucyl-glycineSubcritical Water (200-240 °C)Follows first-order kinetics nih.gov
This compoundEnzymatic HydrolysisNot available

Role of this compound in Enzyme Modulation or Inhibition

Currently, there is no specific information in the scientific literature to suggest that this compound acts as a modulator or inhibitor of any particular enzyme. While some tetrapeptides have been shown to have inhibitory or modulatory roles, such as the tetrapeptide Pro-Gly-Pro-Leu which exhibits hypoglycemic and anticoagulant effects nih.gov, or synthetic peptide inhibitors of collagenase nih.gov, these are structurally distinct from this compound. Further research would be required to determine if this compound possesses any such bioactivity.

Metabolic Fate and Pathways of this compound Degradation

The metabolic fate of this compound is intrinsically linked to its breakdown into smaller peptides and its constituent amino acids, L-leucine and glycine. The intact tetrapeptide may be partially absorbed in the small intestine, as has been shown for other tetrapeptides like L-leucylglycylglycylglycine. portlandpress.com However, a significant portion is likely hydrolyzed by brush-border and intracellular peptidases into dipeptides and free amino acids, which are then absorbed and enter systemic circulation.

Catabolic Pathways of Constituent Amino Acids and Dipeptides

Once hydrolyzed, the constituent amino acids, L-leucine and glycine, are metabolized through well-established pathways.

L-Leucine Catabolism: L-leucine is an essential branched-chain amino acid (BCAA) that is primarily catabolized in skeletal muscle, adipose tissue, and the liver. nih.gov The main pathway involves:

Transamination: Leucine is converted to α-ketoisocaproate (KIC) by branched-chain amino acid aminotransferase.

Oxidative Decarboxylation: KIC is then converted to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase complex.

Further Oxidation: Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used in the synthesis of other compounds. nih.gov

Glycine Catabolism: Glycine is a non-essential amino acid with several metabolic fates. The primary catabolic pathway in animals is the glycine cleavage system (GCS) , which breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate. nih.gov Glycine can also be converted to serine by serine hydroxymethyltransferase. nih.gov Furthermore, glycine is a precursor for the synthesis of important biological molecules such as glutathione, creatine, purines, and heme. nih.gov

The dipeptides L-leucylglycine and glycyl-L-leucine are substrates for various peptidases. nih.gov Their hydrolysis releases free leucine and glycine, which then enter their respective catabolic pathways.

Microbial and Cellular Processing of this compound

The processing of this compound at the cellular and microbial level involves transport across cell membranes and subsequent intracellular hydrolysis.

Cellular Processing: The uptake of small peptides by cells can occur through various mechanisms, including endocytosis and specific peptide transporters. agriculturejournals.cz Studies on other tetrapeptides suggest that they can be transported into intestinal cells, although the efficiency may vary. portlandpress.com Once inside the cell, cytosolic peptidases would hydrolyze the tetrapeptide into its constituent amino acids. These amino acids then join the intracellular pool and are used for protein synthesis or are catabolized for energy.

Design and Synthesis of L Leucylglycyl L Leucylglycine Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies for L-Leucylglycyl-L-leucylglycine Analogues

No dedicated Structure-Activity Relationship (SAR) studies for analogues of this compound have been found in the surveyed literature. SAR studies are fundamental to medicinal chemistry, linking the structural features of a compound to its biological activity. Such studies typically involve synthesizing a library of related compounds, or analogues, and evaluating them in biological assays. For instance, research on other peptides, such as the tripeptide Gly-His-Lys, has led to the development of derivatives with applications in medicine and dermatology. nih.gov Similarly, extensive SAR studies on unrelated small molecules have been crucial in developing antagonists for targets like methyl-lysine binding proteins. rsc.org However, no comparable research exploring how modifications to the this compound backbone or side chains affect its potential biological activity has been published.

Cyclization and Other Conformational Constraints in Tetrapeptide Analogues

There is no available data concerning the cyclization of this compound or the introduction of other conformational constraints. Constraining a linear peptide's conformation, often through cyclization, is a common technique used to increase receptor affinity, improve stability against enzymatic degradation, and enhance selectivity. The success of this strategy is highly dependent on the peptide's sequence and the desired final conformation. For example, "click" chemistry has been successfully used to synthesize cyclic tetrapeptide analogues of other sequences, overcoming challenges posed by traditional peptide bond formation methods. nih.gov However, the specific conditions, feasibility, and resulting conformational or biological impact of cyclizing this compound remain unexplored.

Bioisosteric Replacements within the this compound Scaffold

No studies on the application of bioisosteric replacements within the this compound scaffold are present in the current body of scientific literature. Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological or pharmacokinetic profile. nih.gov This is a widely used strategy in drug design. For instance, investigations into muscarinic ligands have successfully used bioisosteric replacements for a lactone ring to produce compounds with improved activity. nih.gov The application of this strategy to the leucine (B10760876) or glycine (B1666218) residues, or the peptide bonds within this compound, has not been documented.

Advanced Research Methodologies and Computational Tools for L Leucylglycyl L Leucylglycine Investigation

Chromatographic Separations for Detailed Peptide Analysis (e.g., HPLC, LC-MS/MS)

The separation and identification of L-Leucylglycyl-L-leucylglycine from complex mixtures, such as synthetic reaction products or biological samples, rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC separates peptides based on their physicochemical properties. For a tetrapeptide like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid, is used. The peptide is retained on the column based on its hydrophobicity, with more hydrophobic peptides eluting later. The two leucine (B10760876) residues in this compound contribute significantly to its retention on a reversed-phase column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.net After the peptide is separated by the LC system, it is ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov The first stage of mass analysis (MS1) measures the mass-to-charge ratio (m/z) of the intact peptide, confirming its molecular weight. Subsequently, the specific ion corresponding to this compound is selected and fragmented (MS2), for instance, through collision-induced dissociation (CID). The resulting fragment ions provide sequence information, allowing for unambiguous identification. nih.gov For example, a study on the tetrapeptide SS-20 utilized a triple quadrupole mass spectrometer with electrospray ionization in the positive-ion mode for detection. nih.gov

A typical LC-MS/MS analysis of a synthesized tetrapeptide mix would show a base-peak ion chromatogram where different peptides are separated over time. researchgate.net The analysis of such digests can result in a list of numerous identified short peptides. researchgate.net

High-Throughput Screening Assays for Peptide Activity Profiling

To explore the potential biological functions of this compound, high-throughput screening (HTS) assays are employed. These assays allow for the rapid testing of the peptide against a wide range of biological targets or in various functional assays. nih.govnih.gov

HTS methods can be used to assess various activities, such as antimicrobial or antibiofilm properties. nih.gov For instance, a common approach involves using colorimetric or luminescence-based readouts to measure the effect of the peptide on bacterial growth or viability. nih.govspringernature.com In a typical setup, different concentrations of the peptide are incubated with bacterial cultures in microtiter plates, and the metabolic activity or growth is quantified. nih.gov

Another HTS application is in screening for peptides that modulate protein-protein interactions or enzyme activity. drugtargetreview.com These assays often rely on fluorescence or luminescence resonance energy transfer (FRET or LRET) or competitive binding principles. drugtargetreview.com For example, a known ligand of a target protein could be fluorescently labeled. The ability of this compound to displace this ligand would result in a measurable change in the fluorescence signal. drugtargetreview.com The results from such screens can identify potential "hit" peptides that can be further optimized. acs.org

Below is an interactive table representing hypothetical data from a high-throughput screening assay for antimicrobial activity.

Concentration (µM)Bacterial Viability (%)Standard Deviation
0.198.52.1
195.23.5
1080.14.2
5045.75.1
10015.33.8

Computational Chemistry and Molecular Modeling of this compound

Computational methods provide invaluable insights into the properties of this compound at the atomic level, complementing experimental data. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and intrinsic properties of this compound. nih.gov Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) can determine the optimized geometry of the peptide, its vibrational frequencies, and the distribution of electron density. acs.orgcuni.cz

These calculations can reveal details about the peptide bonds, the partial charges on atoms, and the molecular electrostatic potential, which are crucial for understanding its reactivity and non-covalent interactions. nih.gov For instance, QC calculations can accurately determine the relative energies of different conformations of a tetrapeptide. acs.org Semiempirical quantum mechanical methods have also been developed for determining the equilibrium structure of peptides with good accuracy and at a lower computational cost. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Interactions

This compound, being a flexible molecule, can adopt a multitude of conformations in solution. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. acs.org In an MD simulation, the movements of atoms in the peptide and surrounding solvent molecules are calculated over time by solving Newton's equations of motion. nih.gov

MD simulations can provide information on:

Conformational Preferences: Identifying the most stable and populated conformations of the peptide in a given environment. ethz.ch

Flexibility: Quantifying the fluctuations of different parts of the molecule.

Solvation: Characterizing the interactions between the peptide and water molecules.

Hydrogen Bonding: Analyzing the dynamics of intramolecular and intermolecular hydrogen bonds.

These simulations can help in understanding how the peptide behaves in a biological context and can be validated by comparing simulation results with experimental data from techniques like NMR spectroscopy. nih.gov Advanced MD techniques can amplify collective motions to enhance conformational sampling. nih.gov

Docking Studies with Predicted Protein Targets

If a potential protein target for this compound is identified, for example through HTS, molecular docking can be used to predict its binding mode. americanpeptidesociety.orgcambridge.org Docking algorithms explore various possible orientations and conformations of the peptide within the binding site of the protein, scoring them based on factors like shape complementarity and intermolecular interactions. nih.govnih.gov

Successful docking can predict:

The preferred binding pose of the peptide. mdpi.com

Key amino acid residues in the protein that interact with the peptide.

The binding affinity, which can be estimated from the docking score.

These predictions are crucial for understanding the mechanism of action and for guiding further studies, such as site-directed mutagenesis to confirm the binding site. mdpi.com The flexibility of the peptide is a significant challenge in docking studies, and advanced algorithms are being developed to address this. nih.gov

Integration of Multi-Omics Data for System-Level Understanding

To gain a holistic understanding of the biological role of this compound, data from peptidomics can be integrated with other "omics" data, such as proteomics, transcriptomics, and metabolomics. creative-proteomics.comnih.gov This multi-omics approach allows for the study of the peptide's effects on the entire biological system. springernature.commdpi.com

For example, if treating cells with this compound leads to a change in the cellular proteome (the full set of proteins), proteomics techniques can identify which proteins are up- or down-regulated. Transcriptomics can then be used to see if these changes in protein levels correspond to changes in gene expression. mdpi.com By mapping these changes onto known biological pathways and networks, researchers can hypothesize about the peptide's mechanism of action. nih.govspringernature.com This integrated analysis can reveal complex molecular interactions and regulatory networks influenced by the peptide. creative-proteomics.com

Emerging Research Frontiers and Future Directions

Integration of L-Leucylglycyl-L-leucylglycine into Complex Peptide Networks

The simple, repeating nature of this compound makes it an intriguing building block for the construction of more complex, self-assembling peptide networks. The hydrophobic nature of leucine (B10760876) and the flexibility of glycine (B1666218) can drive the formation of ordered supramolecular structures. nih.gov Research into similar repeating peptide sequences, such as those containing proline and leucine, has demonstrated the capacity to form defined secondary structures like the polyproline II (PPII) type conformation. nih.gov The self-assembly of such peptides is often driven by a combination of hydrogen bonding and hydrophobic interactions. nih.gov

Novel Applications in Chemical Biology and Proteomics Research

The unique properties of this compound and its derivatives present opportunities for novel applications in chemical biology and proteomics.

Chemical Biology:

In chemical biology, synthetic peptides are invaluable tools for probing biological processes. mdpi.com this compound could be functionalized with fluorescent tags or other reporter molecules to study peptide-protein interactions. nih.gov Its simple structure allows for systematic modifications to investigate how changes in the peptide backbone or side chains affect binding affinity and specificity. Furthermore, the self-assembling properties of longer chains of (Leu-Gly)n could be harnessed to create scaffolds for tissue engineering or as vehicles for drug delivery. reading.ac.uk

Proteomics Research:

In the field of proteomics, which involves the large-scale study of proteins, synthetic peptides like this compound can serve as valuable standards and substrates. Tandem mass spectrometry is a key technique in proteomics for identifying and quantifying proteins. youtube.com The predictable fragmentation patterns of simple, repeating peptides upon collision-induced dissociation can be used to calibrate and validate mass spectrometry instruments. youtube.com

Moreover, understanding the degradation of this tetrapeptide by various proteases can provide insights into the stability of leucine- and glycine-rich domains within larger proteins. Studies on the enzymatic degradation of similar dipeptides have shown that the peptide bond susceptibility can be influenced by the sequence and the surrounding chemical environment. koreascience.kr The diGLY remnant, which can be generated from the tryptic digestion of ubiquitylated proteins, is a crucial marker in ubiquitin proteomics, and studies on peptides containing glycine could provide further insights into these pathways. nih.gov

Unexplored Biological Roles and Mechanistic Hypotheses for this compound

While the specific biological roles of this compound are yet to be elucidated, its composition allows for several mechanistic hypotheses.

Leucine-rich repeats are common structural motifs in proteins involved in protein-protein interactions. Therefore, it is plausible that this compound, or longer peptides with this repeating unit, could act as competitive inhibitors or modulators of such interactions. Short bioactive peptides have been shown to possess a range of biological activities, including antimicrobial and anticancer properties. nih.gov

The presence of glycine, the smallest amino acid, imparts significant conformational flexibility to the peptide chain. This flexibility could allow the peptide to adopt various conformations to bind to different biological targets. nih.gov Conversely, the bulky hydrophobic side chain of leucine can drive interactions with the hydrophobic cores of proteins or lipid membranes. The interplay between the flexibility of glycine and the hydrophobicity of leucine could be a key determinant of its biological function.

Challenges and Opportunities in this compound Research

The study of this compound is not without its challenges. The synthesis of peptides with repetitive sequences can be difficult due to the potential for aggregation and the formation of secondary structures during the synthesis process. mblintl.com Achieving high purity of the final product can also be a significant hurdle. mblintl.com Furthermore, the inherent flexibility of glycine-containing peptides can make their structural characterization by techniques like X-ray crystallography and NMR spectroscopy challenging.

Despite these challenges, the opportunities presented by this tetrapeptide are substantial. Its simplicity makes it an ideal model system for studying the fundamental principles of peptide self-assembly and protein-peptide interactions. The potential for this and related peptides in biomaterials science and as therapeutic agents warrants further investigation. The development of novel analytical techniques and computational modeling will be crucial in overcoming the current challenges and unlocking the full potential of this compound and other repeating sequence peptides.

Q & A

Q. What ethical guidelines apply to studies exploring this compound’s biomedical applications?

  • Compliance : Adhere to institutional biosafety committees (IBC) for in vivo studies. Document peptide synthesis waste disposal per EPA regulations .
  • Data Integrity : Use electronic lab notebooks (ELNs) with audit trails to prevent fabrication/falsification .

Q. How can cross-disciplinary approaches enhance understanding of the peptide’s role in drug delivery systems?

  • Collaborative Frameworks : Partner with material scientists to study encapsulation efficiency in polymeric nanoparticles (e.g., PLGA). Use synchrotron radiation scattering (SAXS) to characterize nanostructure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.